molecular formula C15H18N2O3S B12980401 (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12980401
M. Wt: 306.4 g/mol
InChI Key: GHWGRJXKMHEEKX-NTZNESFSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a cysteine derivative with a beta-lactam precursor under controlled conditions to form the thiazolidine ring.

    Beta-Lactam Ring Formation: The beta-lactam ring is formed through a cyclization reaction, often involving the use of a strong base and heat.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of the peptidoglycan layer. By binding to these proteins, the compound prevents the formation of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C15H18N2O3S/c1-15(2)11(17-12(18)10(16)13(17)21-15)14(19)20-8-9-6-4-3-5-7-9/h3-7,10-11,13H,8,16H2,1-2H3/t10-,11+,13-/m1/s1

InChI Key

GHWGRJXKMHEEKX-NTZNESFSSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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